molecular formula C21H16N2O6 B2960629 Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate CAS No. 477501-74-9

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate

Cat. No.: B2960629
CAS No.: 477501-74-9
M. Wt: 392.367
InChI Key: VZIUGVPHJKBMLG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core linked to a 1,3-dioxoisoindoline moiety via an acetamido bridge. The ethyl ester functionality enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-28-21(27)18-17(14-9-5-6-10-15(14)29-18)22-16(24)11-23-19(25)12-7-3-4-8-13(12)20(23)26/h3-10H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIUGVPHJKBMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.35 g/mol
  • CAS Number : Not available in the provided data.

The compound features a benzofuran core linked to an isoindolinone moiety via an acetamido group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity :
    • Compounds with benzofuran structures have shown inhibitory effects against viruses such as SARS-CoV-2. Molecular docking studies suggest strong binding affinities with viral proteins, potentially obstructing their functions .
  • Anticancer Properties :
    • Benzofuran derivatives have been investigated for their anticancer potential. Some studies indicate that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
  • Neuroprotective Effects :
    • Similar compounds have demonstrated the ability to reverse neuropathic pain in animal models without adversely affecting locomotor behavior. This suggests a potential role in pain management therapies .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Viral Proteins : The compound may bind to key viral proteins, inhibiting their function and preventing viral replication.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
  • Modulation of Neurotransmitter Systems : The neuroprotective effects could be mediated through the modulation of neurotransmitter levels or receptor activity.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

StudyFindings
Compounds showed strong binding affinities to SARS-CoV-2 proteins, suggesting potential antiviral applications.
Demonstrated reversal of neuropathic pain in rat models without affecting motor functions.
Investigated the synthesis and characterization of related benzofuran derivatives with promising anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Ethyl/methyl ester variations (e.g., 23244-58-8 vs. 2641-02-3) influence lipophilicity and metabolic stability, with ethyl esters generally offering slower hydrolysis rates .

Structure-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance anti-inflammatory activity in thiazolidinones, suggesting similar substituents on the benzofuran core could optimize efficacy .
  • Alkyl chains (e.g., ethyl) improve activity and GI safety, aligning with the target compound’s ethyl ester moiety .

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